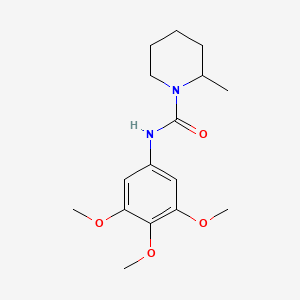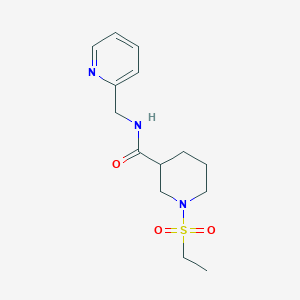![molecular formula C20H19N5OS B4438927 1-(1-ethyl-2-methyl-1H-indol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B4438927.png)
1-(1-ethyl-2-methyl-1H-indol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone
Vue d'ensemble
Description
1-(1-ethyl-2-methyl-1H-indol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as ET-1 and is a potent inhibitor of the enzyme thymidylate synthase. Thymidylate synthase is an important enzyme involved in DNA synthesis, and ET-1 has been shown to have a variety of effects on cellular processes.
Mécanisme D'action
The mechanism of action of ET-1 is related to its inhibition of thymidylate synthase. Thymidylate synthase is an enzyme that is involved in the synthesis of DNA, and inhibitors of this enzyme have been shown to be effective in the treatment of cancer. ET-1 inhibits thymidylate synthase by binding to the enzyme and preventing it from carrying out its normal function.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer treatment, ET-1 has been shown to have a variety of other biochemical and physiological effects. For example, ET-1 has been shown to inhibit the growth of certain types of bacteria, and has also been shown to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of ET-1 is that it is a potent inhibitor of thymidylate synthase, which makes it a promising candidate for the development of new cancer treatments. However, there are also some limitations to the use of ET-1 in lab experiments. For example, the synthesis of ET-1 is a complex process that can be difficult to carry out on a large scale. Additionally, the effects of ET-1 on cellular processes can be complex and difficult to study.
Orientations Futures
There are several future directions for research on ET-1. One promising area of research is the development of new cancer treatments based on the inhibition of thymidylate synthase. Another area of research is the study of the biochemical and physiological effects of ET-1, which could lead to the development of new treatments for a variety of diseases. Additionally, there is potential for the development of new synthesis methods for ET-1 that could make it easier to produce on a large scale.
Applications De Recherche Scientifique
ET-1 has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the development of new cancer treatments. Thymidylate synthase is an important enzyme in the synthesis of DNA, and inhibitors of this enzyme have been shown to be effective in the treatment of cancer. ET-1 has been shown to be a potent inhibitor of thymidylate synthase, and has therefore been studied as a potential anti-cancer agent.
Propriétés
IUPAC Name |
1-(1-ethyl-2-methylindol-3-yl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5OS/c1-3-24-14(2)19(16-11-7-8-12-17(16)24)18(26)13-27-20-21-22-23-25(20)15-9-5-4-6-10-15/h4-12H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLWEKLMKNESCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C2=CC=CC=C21)C(=O)CSC3=NN=NN3C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-butyl-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4438862.png)
![2-methoxy-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzoic acid](/img/structure/B4438870.png)

![N-(2,6-difluorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4438878.png)
![1,3-dimethyl-7-(3-methylbenzyl)-8-{[2-(4-morpholinyl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4438882.png)
![N,N-diethyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4438888.png)

![1-({4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)propan-2-ol hydrochloride](/img/structure/B4438894.png)

![1-[(dimethylamino)sulfonyl]-N-(4-ethylphenyl)-4-piperidinecarboxamide](/img/structure/B4438935.png)
![1-isopropenyl-3-[(3-methyl-2-quinoxalinyl)methyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4438937.png)
![N-(tert-butyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4438943.png)
